1-(7-Fluoro-1H-indol-3-yl)ethanone
Description
Overview of Indole (B1671886) Scaffold Significance in Advanced Organic Chemistry
The indole scaffold, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. chemicalbook.commdpi.com This structural motif is not merely a synthetic curiosity but is a privileged pharmacophore found in a vast array of natural products, pharmaceuticals, and agrochemicals. mdpi.comnih.govachemblock.com Its presence in vital biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental role in biochemistry. enamine.net The indole ring system's rich electron density and versatile reactivity allow for functionalization at various positions, making it an ideal template for the construction of complex molecular architectures with diverse biological activities. mdpi.comnih.gov Consequently, the development of novel synthetic methodologies for the construction and modification of the indole core remains a focal point in organic synthesis. mdpi.com
Strategic Importance of Fluorine Introduction in Heterocyclic Systems for Research Applications
The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal chemistry for modulating a molecule's physicochemical and biological properties. sigmaaldrich.com The small size and high electronegativity of the fluorine atom can lead to profound changes in a compound's lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. sigmaaldrich.com Fluorination can alter the acidity or basicity of nearby functional groups and can introduce new non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance a molecule's potency and selectivity. sigmaaldrich.com This strategic incorporation of fluorine has led to the development of numerous successful drugs across various therapeutic areas.
Research Rationale for Investigating 1-(7-Fluoro-1H-indol-3-yl)ethanone as a Model Compound
Despite the clear rationale for studying fluorinated indoles, specific research detailing the investigation of this compound as a model compound is not prominent in the available scientific literature. In theory, this compound would serve as an excellent model for several reasons. The 7-fluoro substitution provides a probe to explore the effects of a fluorine atom on the electronic properties and reactivity of the indole ring, particularly influencing the acidity of the N-H proton and the nucleophilicity of the C3 position. The acetyl group at the 3-position is a versatile functional handle for further synthetic transformations, allowing for the construction of more complex indole derivatives.
The study of this specific molecule could provide valuable insights into reaction mechanisms, spectroscopic properties, and potential biological activities of 7-fluorinated 3-substituted indoles. However, at present, detailed research findings, including comprehensive data tables on its properties and reactivity, are not widely published. The compound is commercially available, suggesting its utility as a synthetic intermediate, but in-depth studies centered on the molecule itself are yet to be a significant feature in peer-reviewed literature.
Data Tables
Due to the limited availability of specific research data for this compound, a detailed data table for this compound cannot be compiled. However, representative data for a related compound, 1-(7-amino-5-fluoroindolin-1-yl)ethanone, is provided below to illustrate the type of information that would be valuable for the target compound.
Table 1: Physicochemical Properties of a Related Indole Derivative
| Property | Value | Reference |
| IUPAC Name | 1-(7-amino-5-fluoroindolin-1-yl)ethan-1-one | |
| Molecular Formula | C₁₀H₁₁FN₂O | |
| Molecular Weight | 194.21 g/mol | |
| Physical Form | Gray solid | |
| Storage Temperature | 0-8 °C |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
1-(7-fluoro-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H8FNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3 |
InChI Key |
ZFIROPGEDNPFSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations for 1 7 Fluoro 1h Indol 3 Yl Ethanone
Diverse Synthetic Routes to the 1-(7-Fluoro-1H-indol-3-yl)ethanone Core Structure
The construction of the 7-fluoroindole (B1333265) framework, a key precursor to the target compound, can be achieved through various modern synthetic methods.
Electrosynthetic Approaches for Fluorinated Indole (B1671886) Generation
Electrosynthesis offers a green and efficient alternative to traditional chemical methods for fluorination. While specific electrosynthetic routes to this compound are not extensively detailed in the provided results, the general principles of electrochemical fluorination can be applied. These methods often involve the anodic oxidation of a substrate in the presence of a fluoride (B91410) ion source. The high reactivity and basicity of the fluoride ion present significant challenges, which chemists have sought to overcome through various strategies. ucla.edu
Catalytic Cyclization and Fluorination Strategies from Precursors
Catalytic methods provide a powerful means to synthesize fluorinated indoles with high selectivity and efficiency.
Enzymatic Fluorination: Biocatalysis using enzymes like fluorinases has emerged as a key strategy for forming C-F bonds. nih.gov For instance, the fluorinase from Streptomyces cattleya has been utilized to catalyze the fluorination of various substrates, although its activity with unnatural substrates can be limited. nih.gov Directed evolution strategies are being employed to enhance the substrate scope and catalytic efficiency of these enzymes. nih.gov
Metal-Catalyzed Cyclizations: Rhodium carbene intermediates, generated from α-diazo-β-ketoesters, can undergo N-H insertion reactions with anilines in a modified Bischler indole synthesis. researchgate.net This approach could be adapted for the synthesis of 7-fluoroindole derivatives by using a fluorinated aniline (B41778) precursor.
Acylation Reactions for Indole-3-ethanone Derivatives
Once the 7-fluoro-1H-indole core is obtained, the ethanone (B97240) group can be introduced at the C3 position via acylation reactions. Friedel-Crafts acylation is a common method, typically employing an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. The regioselectivity of this reaction on the indole ring is highly dependent on the reaction conditions and the presence of substituents.
Multi-component Reaction Paradigms in Fluorinated Indole Synthesis
Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby reducing waste and saving time. nih.govresearchgate.netrsc.org
A reported MCR for the synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives involves the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.govresearchgate.net While this specific example does not yield the target compound, the principle can be adapted. A potential MCR for this compound could involve the reaction of a fluorinated aniline, an aldehyde, and an alkyl iodide in the presence of zinc and a Lewis acid. acs.org
Protecting Group Strategies and N-Substitution in Indole Synthesis
Protecting groups are essential in multi-step syntheses to mask reactive functional groups and ensure selective transformations. jocpr.comresearchgate.net
Nitrogen Protection: The indole nitrogen is often protected to prevent unwanted side reactions. The 2-phenylsulfonylethyl group is a useful protecting group for the indole nitrogen as it can be easily removed under basic conditions. researchgate.net Other common N-protecting groups include Boc (tert-Butoxycarbonyl) and Fmoc (9-Fluorenylmethyloxycarbonyl), which are removable under acidic and basic conditions, respectively. creative-peptides.com
Orthogonal Protecting Group Strategy: In complex syntheses, an orthogonal protecting group strategy is employed, where different protecting groups can be removed under distinct conditions without affecting others. researchgate.net For example, a Boc-protected amine can be deprotected in acidic media, while a Fmoc-protected group remains intact. researchgate.net
Derivatization and Functionalization of the this compound Scaffold
The this compound scaffold serves as a versatile platform for further chemical modifications to explore structure-activity relationships.
Derivatization of the Ethanone Moiety: The ketone group can be reduced to a secondary alcohol, which can then be further functionalized. It can also undergo reactions such as the Wittig reaction to form alkenes or reductive amination to introduce amine functionalities.
Substitution on the Indole Ring: Further electrophilic substitution reactions can be performed on the indole ring, although the position of substitution will be directed by the existing fluoro and acetyl groups.
N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated to introduce further diversity. For instance, a potent PI3Kδ inhibitor was synthesized where the indole nitrogen of a related quinolizinone core was substituted with a 4-fluorophenyl group. nih.gov
Below is a table summarizing various functionalization approaches for the this compound scaffold.
| Reaction Type | Reagents and Conditions | Potential Product |
| Ketone Reduction | NaBH₄, MeOH | 1-(7-Fluoro-1H-indol-3-yl)ethanol |
| Reductive Amination | R-NH₂, NaBH(OAc)₃ | N-Alkyl-1-(7-fluoro-1H-indol-3-yl)ethanamine |
| N-Alkylation | R-X, Base (e.g., NaH) | 1-(1-Alkyl-7-fluoro-1H-indol-3-yl)ethanone |
| N-Arylation | Ar-B(OH)₂, Cu catalyst | 1-(1-Aryl-7-fluoro-1H-indol-3-yl)ethanone |
Introduction of Functional Groups at the Indole Ring System
The primary method for the synthesis of this compound involves the regioselective acylation of the 7-fluoroindole precursor at the C3 position. The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive towards electrophiles. A highly efficient method for this transformation is the Friedel-Crafts acylation using a Lewis acid catalyst.
One of the most effective modern methods for the 3-acylation of indoles is the use of boron trifluoride etherate (BF₃·OEt₂) as a promoter with an anhydride as the acylating agent. mdpi.com This approach is known for its high yields and scalability under mild conditions. mdpi.com While a specific literature example for the 7-fluoro derivative is not detailed, the synthesis of the analogous 1-(6-fluoro-1H-indol-3-yl)ethanone has been reported with a 92% yield, demonstrating the efficacy of this methodology for fluorinated indoles. mdpi.com
The synthesis would commence with 7-fluoroindole as the starting material. This precursor can be synthesized from 7-fluoroisatin (B1296980). chemicalbook.com The synthesis of 7-fluoroisatin itself can be achieved through the cyclization of N-(2-fluorophenyl)-2-(hydroxyimino)acetamide in the presence of a strong acid like concentrated sulfuric acid. chemicalbook.comprepchem.com The subsequent reduction of 7-fluoroisatin, for instance with sodium borohydride (B1222165) and boron trifluoride etherate, yields 7-fluoroindole. chemicalbook.com
The plausible synthetic route to this compound is outlined in the table below, based on the highly analogous synthesis of the 6-fluoro isomer.
| Step | Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 1 | N-(2-fluorophenyl)-2-(hydroxyimino)acetamide | Concentrated H₂SO₄, 80°C | 7-Fluoroisatin | 98.6% | chemicalbook.com |
| 2 | 7-Fluoroisatin | NaBH₄, BF₃·OEt₂, THF, -10°C to -5°C | 7-Fluoroindole | 78.8% | chemicalbook.com |
| 3 | 7-Fluoroindole | Acetic anhydride, BF₃·OEt₂ | This compound | ~92% (inferred) | mdpi.com |
Side Chain Modifications and Structural Diversification
Once this compound is synthesized, the acetyl group at the C3 position serves as a versatile handle for further structural diversification. The carbonyl group and the adjacent methyl group are amenable to a wide range of chemical transformations, allowing for the introduction of various functionalities and the construction of more complex molecular architectures.
Common modifications of the 3-acetyl side chain in indole derivatives include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(7-fluoro-1H-indol-3-yl)ethanol, using reducing agents such as sodium borohydride. This alcohol can be further functionalized, for example, through esterification or etherification.
Oxidation: While less common for this specific substrate, oxidation of the methyl group could potentially lead to the corresponding glyoxal (B1671930) derivative.
Condensation Reactions: The α-methyl group can undergo condensation reactions with aldehydes to form α,β-unsaturated ketones (chalcones). These chalcones are valuable intermediates for the synthesis of heterocyclic systems through Michael addition and subsequent cyclization.
Halogenation: The methyl group can be halogenated at the α-position under appropriate conditions, for instance, using N-bromosuccinimide (NBS) or elemental bromine, to yield α-halo-ketones. These are potent electrophiles for substitution reactions.
Conversion to Amines: The ketone can be converted to an amine, such as 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine, through reductive amination. uni.lu This involves the formation of an imine or enamine intermediate followed by reduction.
These transformations allow for the generation of a library of derivatives with diverse side chains, which is a common strategy in drug discovery to explore structure-activity relationships.
Regioselective Functionalization Techniques
The functionalization of the 7-fluoroindole core in this compound is governed by the inherent reactivity of the indole nucleus, which is modulated by the electron-withdrawing nature of the fluorine atom and the deactivating effect of the C3-acetyl group.
C3-Position: As established, the C3 position is the most reactive site for electrophilic substitution in the 7-fluoroindole precursor, leading to the regioselective formation of the 3-acetyl derivative. mdpi.com
N1-Position: The indole nitrogen (N1) is another key site for functionalization. It can be alkylated, acylated, or sulfonylated under basic conditions. For instance, deprotonation with a suitable base like sodium hydride followed by reaction with an electrophile (e.g., methyl iodide) would yield the N-substituted derivative, 1-(1-methyl-7-fluoro-1H-indol-3-yl)ethanone.
Other Ring Positions (C2, C4, C5, C6): Electrophilic substitution at other positions on the benzene (B151609) or pyrrole (B145914) ring is generally more challenging once the C3-position is occupied by the deactivating acetyl group. However, directed metalation strategies can achieve regioselective functionalization. For instance, N-protection followed by lithiation can direct electrophiles to specific positions, such as C2 or C4. While specific examples for this compound are not readily available, methods developed for other indole derivatives, such as the directed metalation-group dance in 7-azaindoles, provide a conceptual framework for such regioselective transformations. nih.gov
Mechanistic Investigations of Synthetic Pathways
The primary synthetic pathway to this compound is the Friedel-Crafts acylation of 7-fluoroindole. The mechanism of this reaction, particularly when promoted by a Lewis acid like boron trifluoride etherate, is well-established.
The key steps in the BF₃·OEt₂-promoted acylation with acetic anhydride are:
Activation of the Acylating Agent: The Lewis acid, BF₃, coordinates to one of the carbonyl oxygen atoms of acetic anhydride. This coordination polarizes the anhydride, increasing the electrophilicity of the carbonyl carbon atoms.
Formation of the Acylium Ion Equivalent: The complexation with BF₃ facilitates the cleavage of the anhydride, leading to the formation of a highly reactive acylium ion (CH₃CO⁺) or a more complex, highly electrophilic species in equilibrium with the acylium ion.
Electrophilic Attack: The electron-rich C3 position of the 7-fluoroindole ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the indole ring system.
Deprotonation and Rearomatization: A weak base, which can be the ether from the catalyst complex or another molecule in the reaction mixture, abstracts the proton from the C3 position of the intermediate. This restores the aromaticity of the pyrrole ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst in principle, although stoichiometric amounts are often used.
The presence of the fluorine atom at the 7-position has a modest electron-withdrawing effect, which slightly deactivates the indole ring towards electrophilic attack compared to unsubstituted indole. However, the C3 position remains the most favorable site for the reaction due to the powerful directing effect of the indole nitrogen atom.
Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 7 Fluoro 1h Indol 3 Yl Ethanone Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.
High-resolution ¹H and ¹³C NMR are crucial for identifying the number and type of protons and carbons in a molecule. For 1-(7-Fluoro-1H-indol-3-yl)ethanone, the spectra would be interpreted based on the foundational structure of 3-acetylindole (B1664109), with predictable modifications due to the fluorine substituent. chemicalbook.comsigmaaldrich.comthepharmajournal.comthepharmajournal.com
¹H NMR Spectroscopy: The ¹H NMR spectrum of 3-acetylindole typically shows a characteristic downfield singlet for the N-H proton, signals for the aromatic protons on the indole (B1671886) ring, and a singlet for the acetyl methyl protons. chemicalbook.comthepharmajournal.com The introduction of a fluorine atom at the C-7 position would induce significant changes. The fluorine atom's electron-withdrawing nature and its coupling to nearby protons (H-F coupling) would be observable. Specifically, the H-6 proton would likely appear as a doublet of doublets due to coupling with both H-5 and the fluorine at C-7. The H-5 signal would also be affected.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.netmdpi.com In 3-acetylindole, distinct signals are observed for the carbonyl carbon, the carbons of the indole ring, and the acetyl methyl carbon. sigmaaldrich.com For this compound, the most pronounced effect of the fluorine substituent would be on the C-7 carbon, which would appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF). Long-range couplings (²JCF, ³JCF) would also affect the signals of C-6 and C-8 (part of the pyrrole (B145914) ring junction).
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound vs. Experimental Data for 3-Acetylindole
| Atom | 3-Acetylindole ¹H (ppm) chemicalbook.com | Predicted this compound ¹H (ppm) | 3-Acetylindole ¹³C (ppm) | Predicted this compound ¹³C (ppm) |
| NH | ~8.1-8.4 (br s) | ~8.2-8.6 (br s) | - | - |
| C2-H | ~8.1-8.3 (d) | ~8.2-8.4 (d) | ~135 | ~136 (d, J≈3-5 Hz) |
| C4-H | ~8.3-8.5 (m) | ~7.9-8.1 (dd) | ~122 | ~123 |
| C5-H | ~7.2-7.4 (m) | ~7.0-7.2 (ddd) | ~123 | ~124 (d, J≈4-6 Hz) |
| C6-H | ~7.2-7.4 (m) | ~6.9-7.1 (ddd) | ~122 | ~115 (d, J≈10-15 Hz) |
| C7-H | ~7.4-7.6 (m) | - | ~112 | ~150-160 (d, J≈240-250 Hz) |
| CH₃ | ~2.5 (s) | ~2.5 (s) | ~27 | ~27 |
| C=O | - | - | ~192 | ~192 |
| C3 | - | - | ~117 | ~118 |
| C3a | - | - | ~126 | ~125 (d, J≈10-15 Hz) |
| C7a | - | - | ~136 | ~128 (d, J≈3-5 Hz) |
Note: Predicted values are estimations based on known substituent effects and may vary from experimental results. 'd' denotes doublet, 'dd' doublet of doublets, 'ddd' doublet of doublet of doublets, 'm' multiplet, 'br s' broad singlet. J values are coupling constants in Hz.
For unambiguous assignment of all proton and carbon signals, especially in complex or substituted molecules, multidimensional NMR techniques are employed. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental for this compound.
COSY: A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, confirming the connectivity between adjacent protons on the benzene (B151609) ring (e.g., H-4, H-5, and H-6).
HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon.
HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the placement of the acetyl group at the C-3 position by observing a correlation from the acetyl protons (CH₃) to the C-3 carbon.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₈FNO), the expected exact mass can be calculated with high precision. This technique is crucial for confirming the identity of a newly synthesized compound and distinguishing it from other isomers.
Interactive Data Table: HRMS Data
| Compound | Formula | Calculated Monoisotopic Mass (Da) |
| This compound | C₁₀H₈FNO | 177.05899 |
| 3-Acetylindole | C₁₀H₉NO | 159.06841 |
Note: The calculated mass is for the most abundant isotopes of each element.
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. The fragmentation of indole derivatives often follows predictable pathways. nih.gov
For 3-acetylindole, a common fragmentation is the loss of the methyl group (•CH₃) from the molecular ion to form a stable acylium ion [M-15]⁺. Another key fragmentation is the cleavage of the acetyl group to yield the indolyl cation. nist.gov
For this compound, the fragmentation would be expected to follow similar pathways, with the major fragments being:
[M]⁺•: The molecular ion at m/z 177.
[M - CH₃]⁺: Loss of a methyl radical (15 Da) to give a fragment at m/z 162.
[M - COCH₃]⁺: Loss of the acetyl group (43 Da) to give the 7-fluoroindolyl cation at m/z 134. The presence of the fluorine atom is generally stable on the aromatic ring and is unlikely to be lost in the initial fragmentation steps, thus its presence would be confirmed in the major fragment ions. mdpi.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. montclair.edunih.gov
The IR spectrum of an indole derivative is characterized by several key absorption bands. thepharmajournal.comchemicalbook.com For this compound, the following characteristic peaks would be anticipated:
N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹, characteristic of the indole N-H group.
C-H Aromatic Stretch: Weak to medium bands above 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ for the aryl ketone. This is one of the most prominent peaks in the spectrum.
C=C Aromatic Stretch: Several bands in the 1450-1600 cm⁻¹ region.
C-F Stretch: A strong band typically appearing in the 1000-1250 cm⁻¹ region, confirming the presence of the fluorine substituent.
Interactive Data Table: Key Predicted IR Absorption Bands for this compound vs. Experimental Data for 3-Acetylindole
| Vibrational Mode | 3-Acetylindole (cm⁻¹) chemicalbook.com | Predicted this compound (cm⁻¹) | Intensity |
| N-H Stretch | ~3300 | ~3300-3400 | Medium |
| Aromatic C-H Stretch | ~3100 | ~3100 | Medium-Weak |
| Carbonyl (C=O) Stretch | ~1655 | ~1650-1680 | Strong |
| Aromatic C=C Stretch | ~1450-1600 | ~1450-1600 | Medium-Weak |
| C-N Stretch | ~1340 | ~1340-1360 | Medium |
| C-F Stretch | N/A | ~1000-1250 | Strong |
Fourier-transform Infrared (FTIR) Spectroscopy
Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of an indole derivative typically displays characteristic peaks corresponding to specific vibrational modes.
In indole and its derivatives, the N-H stretching vibration is a prominent feature, generally appearing in the region of 3400-3500 cm⁻¹. For instance, in a study of various 3-substituted indoles, the N-H stretching absorption was observed between 3386 and 3450 cm⁻¹. researchgate.net Another characteristic peak is the C=O stretching vibration of the acetyl group at the 3-position, which is expected in the range of 1630-1680 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring typically appear in the 1450-1620 cm⁻¹ region. researchgate.net The presence of a fluorine atom on the indole ring, as in this compound, will also influence the vibrational spectrum, potentially causing shifts in the positions of these characteristic bands and introducing C-F stretching and bending vibrations, typically observed in the 1000-1400 cm⁻¹ region.
Table 1: Characteristic FTIR Absorption Bands for Indole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Indole) | Stretching | 3386-3500 researchgate.net |
| C=O (Acetyl) | Stretching | 1630-1680 |
| C=C (Aromatic) | Stretching | 1450-1620 researchgate.net |
| C-F | Stretching | 1000-1400 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands in the UV region, which are sensitive to substitution on the indole ring. nih.govnih.gov
Indole itself typically shows two main absorption bands, corresponding to the ¹Lb and ¹La electronic transitions, around 270-290 nm. nih.gov The introduction of an acetyl group at the 3-position and a fluorine atom at the 7-position in this compound is expected to cause shifts in these absorption maxima. The acetyl group, being an electron-withdrawing group, can lead to a red shift (bathochromic shift) of the absorption bands due to conjugation with the indole ring.
A study on ring-substituted indole-3-acetic acids showed that 4- and 7-fluoro substitution resulted in blue shifts (hypsochromic shifts) compared to the parent compound. nih.gov In contrast, another study on 4-substituted indoles found that electron-withdrawing groups generally lead to a red shift in the absorption maximum. nih.gov Therefore, the precise effect of the 7-fluoro substitution in conjunction with the 3-acetyl group on the UV-Vis spectrum of this compound would require experimental determination. The analysis of the UV-Vis spectrum would involve identifying the absorption maxima (λmax) and correlating them with the specific electronic transitions within the molecule.
Table 2: Expected UV-Vis Absorption Maxima for Substituted Indoles
| Compound Type | Transition | Expected λmax (nm) |
| Indole | ¹Lb | ~280-290 nih.gov |
| Indole | ¹La | ~270-280 nih.gov |
| 7-Fluoroindole (B1333265) derivative | ¹Lb, ¹La | Shifted from parent indole nih.gov |
| 3-Acetylindole derivative | ¹Lb, ¹La | Potentially red-shifted |
X-ray Crystallography for Solid-State Structural Determination
For a derivative of this compound, a single crystal X-ray diffraction analysis would yield a wealth of structural data. warwick.ac.ukuiowa.edu The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to determine the electron density distribution within the crystal, from which the atomic positions can be derived.
The resulting crystal structure would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. For example, in a study of a 6-fluoro-1H-indol-3-yl derivative, the crystal system was determined to be orthorhombic with specific cell parameters. researchgate.net Similarly, for a new derivative of this compound, the crystal system, space group, and unit cell dimensions would be determined. This information is crucial for unambiguously confirming the molecular structure and for understanding intermolecular interactions in the solid state. researchgate.net
Table 3: Example of Crystallographic Data for a Fluorinated Indole Derivative
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pbca | researchgate.net |
| a (Å) | 14.7608(7) | researchgate.net |
| b (Å) | 7.2802(4) | researchgate.net |
| c (Å) | 24.4842(13) | researchgate.net |
| V (ų) | 2631.1(2) | researchgate.net |
| Z | 8 | researchgate.net |
The data obtained from single crystal X-ray diffraction allows for a detailed conformational analysis of the molecule in the crystalline state. uq.edu.au This includes the determination of torsion angles, which describe the rotation around single bonds. For this compound derivatives, a key conformational feature would be the orientation of the acetyl group relative to the indole ring.
Computational and Theoretical Chemistry Studies of 1 7 Fluoro 1h Indol 3 Yl Ethanone and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. For 1-(7-fluoro-1H-indol-3-yl)ethanone and its analogs, these studies reveal how the distribution of electrons influences the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map out the energy changes during chemical reactions. nih.gov By employing functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G**, researchers can calculate the optimized molecular geometry, bond lengths, and bond angles with high accuracy. researchgate.netbhu.ac.inrjptonline.org
For this compound, DFT calculations would confirm the planarity of the indole (B1671886) core. The fluorine atom at the C7 position and the ethanone (B97240) group at the C3 position introduce specific electronic effects that subtly alter the geometry compared to unsubstituted indole. The electron-withdrawing nature of the fluorine and carbonyl groups influences bond lengths within the bicyclic system. Energy profile calculations can be used to study the rotational barrier of the acetyl group at the C3 position and to investigate the stability of different conformational isomers.
Table 1: Representative Bond Lengths and Angles from DFT Optimization of Indole Analogs This table presents typical data obtained from DFT calculations on related heterocyclic compounds, illustrating the kind of structural parameters determined.
| Parameter | Typical Value | Description |
|---|---|---|
| C=O Bond Length | ~1.23 Å | The length of the double bond in the acetyl group. |
| C-F Bond Length | ~1.35 Å | The length of the carbon-fluorine bond on the indole ring. |
| N-H Bond Length | ~1.01 Å | The length of the bond between nitrogen and hydrogen in the indole ring. |
| C-C-O Bond Angle | ~120° | The angle around the carbonyl carbon of the acetyl group. |
Data are illustrative and based on general values for similar functional groups in heterocyclic systems.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. rjptonline.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rjptonline.org
In studies of indole analogs, the HOMO is typically distributed over the π-system of the indole ring, while the LUMO is often localized on specific regions, influenced by electron-withdrawing substituents. researchgate.net For this compound, the HOMO would likely be located on the indole nucleus, indicating its role as the primary site for electrophilic attack. The LUMO is expected to be centered around the acetyl group at the C3 position, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity and the potential for charge transfer within the molecule. rjptonline.org
Table 2: FMO Parameters from DFT Calculations on an Indole Analog This table shows example data from FMO analysis, highlighting key electronic parameters.
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap (ΔE) | 4.8 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Values are based on a representative 7-azaindole (B17877) derivative and serve as an example. researchgate.net
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. bhu.ac.in It is used to predict sites for electrophilic and nucleophilic attack. rjptonline.org The MEP map uses a color scale to denote different potential values: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in
For this compound, an MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, due to its high electronegativity and lone pairs of electrons. A region of positive potential (blue) would be expected around the N-H proton of the indole ring. The fluorine atom would also contribute to the electrostatic potential distribution, influencing the reactivity of the adjacent aromatic ring.
By combining insights from DFT, FMO, and MEP analyses, chemists can predict the most likely sites for chemical reactions. Global reactivity descriptors, such as electronegativity, chemical hardness, and softness, can be calculated from HOMO and LUMO energies to quantify reactivity trends. rjptonline.org
For this compound, the computational data would predict the following:
Nucleophilic Attack: The carbonyl carbon of the acetyl group is identified as a primary electrophilic site, making it a target for nucleophiles.
Electrophilic Attack: The indole ring, particularly positions C2, C4, and C6, would be the likely sites for electrophilic substitution, with the precise location influenced by the directing effects of the existing substituents.
Hydrogen Bonding: The N-H group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, which is critical for molecular recognition and binding to biological targets.
Computational Modeling of Molecular Interactions
Beyond understanding the intrinsic properties of a single molecule, computational modeling can simulate how this compound interacts with other molecules, particularly biological macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the key interactions that stabilize the ligand-receptor complex. nih.govnih.gov The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. nih.gov
Analogs of this compound, such as other indole derivatives, have been studied as inhibitors of various enzymes like phosphoinositide 3-kinase (PI3K) and CREB-binding protein (CBP). nih.govnih.gov In a typical docking study, this compound would be docked into the active site of a target protein. The simulation would reveal key binding interactions, such as:
Hydrogen Bonds: Formed between the N-H or C=O groups of the ligand and amino acid residues like lysine (B10760008) or aspartic acid in the protein active site. nih.gov
π-π Stacking: Occurring between the aromatic indole ring and aromatic amino acid residues like tryptophan or tyrosine. nih.gov
Hydrophobic Interactions: Involving the nonpolar parts of the indole ring and hydrophobic residues in the binding pocket. nih.gov
The docking score and the analysis of these interactions help researchers prioritize compounds for further experimental testing and guide the design of more potent and selective analogs. nih.gov
Table 3: Illustrative Molecular Docking Results for an Indole Analog against a Protein Target This table provides an example of the kind of data generated from a molecular docking simulation.
| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Indole Analog | Kinase XYZ | -9.3 | Lys41, Lys139 | Hydrogen Bonding |
| Indole Analog | Kinase XYZ | -9.3 | Phe80 | π-π Stacking |
Data is hypothetical and based on findings for similar compounds to illustrate the output of docking studies. nih.gov
Molecular Dynamics Simulations for Binding Site Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movements of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations provide critical insights into how a ligand, such as an analog of this compound, interacts with a biological target. These simulations can reveal the stability of the ligand within a binding site and any conformational changes that occur in either the ligand or the protein upon binding. nih.gov
For instance, in studies of isoindolin-1-ones, which are structurally related to the indole scaffold, MD simulations extending to 100 nanoseconds have been employed to assess the stability of docked poses within enzyme active sites like Cyclin-dependent kinase 7 (CDK7). ossila.com The stability is often evaluated by monitoring the root mean square deviation (RMSD) of the ligand and analyzing the persistence of hydrogen bonds over the simulation period. ossila.com In one such study, a ligand demonstrated stable binding by maintaining a hydrogen bond with the amino acid residue LYS139 for over 50% of the simulation time, indicating effective and stable binding. ossila.com These simulations can elucidate the intrinsic conformational changes that are essential for molecular recognition and binding events. nih.gov
A study directly relevant to the 7-fluoroindole (B1333265) core, focusing on 7-Fluorotryptophan (7F-Trp), utilized MD simulations to understand its conformational behavior. wikipedia.org The research revealed that the presence of the fluorine atom at the 7-position perturbs the interaction between the indole chromophore and the molecule's backbone (containing COO- and NH3+ groups). wikipedia.org This perturbation is believed to lower the energy barrier for a conical intersection, which in turn leads to a significant decrease in fluorescence intensity compared to natural tryptophan. wikipedia.org Furthermore, MD simulations showed that the interaction of 7F-Trp with surrounding fluorinated alcohol solvents differs from that of unsubstituted tryptophan, highlighting the crucial role the fluorine atom plays in dictating intermolecular interactions and conformational preferences. wikipedia.org
Table 1: Key Hydrogen Bond Interactions and Stability in MD Simulations of an Analogous Ligand (Ligand 7) with CDK7 ossila.com
| Interacting Residue | Hydrogen Bond Occupancy (%) | Implication |
|---|---|---|
| LYS139 | >50% | Persistent and stable hydrogen bonding |
| ASN142 | ~35% | Significant contributing hydrogen bond |
Theoretical Mechanistic Elucidations of Chemical Reactions
The synthesis of this compound inherently involves an electrophilic acylation reaction at the C3 position of the 7-fluoroindole ring. Theoretical studies are instrumental in elucidating the mechanisms of such reactions. The Vilsmeier-Haack reaction, a classic method for the formylation (a specific type of acylation) of electron-rich aromatic and heterocyclic compounds, provides a well-understood model for this process. wikipedia.orgorganic-chemistry.org
The mechanism begins with the in-situ formation of the Vilsmeier reagent, a substituted chloroiminium ion, from a formamide (B127407) derivative (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). wikipedia.org This iminium ion is the active electrophile that attacks the electron-rich indole nucleus. wikipedia.orgyoutube.com For indoles, the C3 position is the most nucleophilic and electronically favored site for electrophilic aromatic substitution, which explains the high regioselectivity of these reactions. nih.gov A computational study on related heterocyclic compounds (isoindolinones) using Density Functional Theory (DFT) has shown that molecules with high global softness and low global hardness are chemically reactive, which aligns with the electron-rich nature of the indole ring system that facilitates these reactions. ossila.com
The reaction proceeds via an electrophilic attack from the C3 position of the indole onto the Vilsmeier reagent, leading to the formation of a sigma complex intermediate. youtube.com This is followed by the elimination of a proton to restore the aromaticity of the indole ring. The resulting iminium species is then hydrolyzed during the aqueous workup phase to yield the final 3-formyl or 3-acyl indole. wikipedia.org This exact synthetic strategy, a Vilsmeier-Haack formylation at the C3 position, has been successfully employed as a key step in the synthesis of derivatives starting from 6-fluoroindole. nih.gov
Influence of Fluorine on Electronic and Conformational Landscapes
Advanced computational methods, such as the Interacting Quantum Atoms (IQA) analysis, have been used to dissect the energetic contributions that fluorine brings to a molecule's conformational stability. frontiersin.org These studies reveal that electrostatic and stereoelectronic effects associated with fluorine can be leveraged as precise tools to control molecular shape. frontiersin.org The analysis can identify key exchange-correlation and electrostatic interactions that stabilize certain conformers over others. frontiersin.org
The profound impact of fluorine on molecular conformation has been demonstrated crystallographically in nucleoside analogs. youtube.com A study comparing 3'-deoxy-3'-fluoro-5-methyluridine (B3226246) with its non-fluorinated counterpart, 5-methyluridine, showed a complete switch in the conformation (puckering) of the furanose ring. youtube.com The fluorinated version adopted a 2'-endo pucker, whereas the non-fluorinated version existed in a 3'-endo conformation, a stark difference attributed directly to the presence of the fluorine atom. youtube.com
Table 2: Comparison of Furanose Ring Conformation in Fluorinated vs. Non-Fluorinated Nucleosides youtube.com
| Compound | Pseudorotation Phase Angle (P) | Conformation Type | Puckering Amplitude (νmax) |
|---|---|---|---|
| 3'-deoxy-3'-fluoro-5-methyluridine | 164.3° - 170.2° | ~2'-endo | 36.1° - 38.8° |
This conformational control is also evident in studies of 7-Fluorotryptophan (7F-Trp). wikipedia.org The fluorine at the C7 position influences the molecule's photophysical properties. Compared to natural tryptophan, 7F-Trp exhibits significantly decreased fluorescence intensity. wikipedia.org This is theorized to result from fluorine-induced perturbations of intramolecular interactions. wikipedia.org Furthermore, the excited-state lifetime of 7F-Trp in various alcoholic solvents shows a trend opposite to that of tryptophan, suggesting that weak interactions mediated by the fluorine atom play a dominant role in modulating its electronic landscape and interactions with the local environment. wikipedia.org
Research Applications As a Molecular Scaffold and Synthetic Intermediate
Utilization in the Synthesis of Complex Heterocyclic Systems
The 1-(7-Fluoro-1H-indol-3-yl)ethanone scaffold is a valuable starting point for the synthesis of intricate heterocyclic systems, which are central to medicinal chemistry. The acetyl group at the C3 position and the active N-H group of the indole (B1671886) ring serve as reactive handles for building new fused-ring structures.
A notable application is in the construction of tetracyclic indolo[2,3-b]quinolines. Research has demonstrated that structurally similar compounds, such as 3-acetyl-N-alkyl-2-chloroindoles, can undergo a one-step reaction with 2-aminobenzophenone (B122507) to yield these complex quinoline (B57606) derivatives. rsc.org This reaction, promoted by greener solvents like PEG-400 and aqueous methanol, proceeds through a sequence of cyclization and condensation, forming the rigid, planar indolo[2,3-b]quinoline core. rsc.org Given the reactivity of the acetyl group, this compound is a prime candidate for similar transformations, allowing for the introduction of a fluorine atom into the final complex heterocycle, a feature often sought to enhance pharmacological properties.
The versatility of the acetylindole core is further highlighted by its use in synthesizing other fused heterocycles. While direct synthesis from this compound is a subject of ongoing research, related indole precursors are widely used to create a variety of important heterocyclic frameworks.
| Indole Precursor Type | Reactant(s) | Resulting Heterocyclic System | Significance |
|---|---|---|---|
| 3-Acetyl-2-chloroindole | 2-Aminobenzophenone | Indolo[2,3-b]quinoline | Core structure of various kinase inhibitors and bioactive compounds. rsc.orgnih.gov |
| 3-Iodoindole-2-carboxylate | Aryl Boronic Esters | Indolo[2,3-c]quinolin-6-one | Scaffold for novel selective Haspin kinase inhibitors. nih.gov |
| Indole | Nitroalkenes | 2,2-Disubstituted Indolin-3-ones | Intermediates for N-fused quinolone-4 tetracyclic systems. nih.gov |
Role in the Design and Discovery of Research Probes for Biological Systems
The 7-fluoroindole (B1333265) moiety is a powerful tool in the design of research probes for studying biological systems. The fluorine atom provides a unique spectroscopic signature for techniques like ¹⁹F NMR without significantly altering the molecule's shape, a concept known as bioorthogonal labeling.
A compelling example is the use of 7-Fluoro-L-tryptophan, a direct biological analog of the 7-fluoroindole core. Scientists have developed methods for the site-specific genetic encoding of this unnatural amino acid into proteins. nih.gov Once incorporated, the fluorine atom acts as a sensitive, non-perturbative probe. Researchers can use ¹⁹F NMR spectroscopy to monitor changes in the local environment of that specific residue, providing high-resolution data on protein folding, dynamics, and, crucially, ligand binding events. nih.gov This has been demonstrated effectively with the Zika virus NS2B-NS3 protease, where the fluorine signal from the incorporated 7-fluoro-tryptophan changed upon ligand binding, allowing for detailed characterization of the interaction. nih.gov
This application underscores the value of the 7-fluoroindole scaffold, as found in this compound, for developing small-molecule probes. The acetyl group can be chemically modified to introduce targeting elements, while the 7-fluoroindole part serves as the reporting element for ¹⁹F NMR studies, aiding in drug discovery and the elucidation of biological mechanisms. nih.govacs.org
Strategic Incorporation into Hybrid Molecular Architectures
Molecular hybridization, the strategy of combining two or more pharmacophoric units into a single molecule, is a prominent approach in modern drug design to create compounds with enhanced or novel activities. nih.govnih.gov this compound serves as an ideal starting block for building such complex, hybrid molecular architectures.
One of the most sophisticated examples is the development of potent and selective PI3Kδ inhibitors for hematological cancers. nih.govresearchgate.net In this work, a complex "four-blade propeller" shaped molecule was synthesized, which incorporates a 7-fluoro-quinolizinone core attached to a diaminopyrimidine moiety. nih.gov The synthesis of the core quinolizinone scaffold can be envisioned to start from precursors like 7-fluoroindole derivatives, highlighting the strategic importance of this building block in accessing novel, three-dimensional chemical space. The final hybrid molecule demonstrated excellent potency, selectivity, and favorable pharmacokinetic profiles, qualifying it as a clinical candidate. nih.gov
Another example is the synthesis of indolo[2,3-b]quinolines, which are themselves hybrid structures fusing an indole and a quinoline system. As previously mentioned, these tetracyclic molecules can be accessed from 3-acetylindole (B1664109) precursors. rsc.org The resulting planar, aromatic system is a well-established scaffold for developing DNA intercalators and kinase inhibitors, demonstrating how the indole core can be strategically fused with other ring systems to create potent bioactive molecules. nih.gov
Application in Green Chemistry Methodologies for Sustainable Synthesis
In recent years, the principles of green chemistry have become integral to synthetic organic chemistry, aiming to develop more environmentally friendly processes. The synthesis of indoles and their derivatives has been a significant area for the application of these methodologies, particularly through the use of microwave-assisted synthesis.
Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and often the ability to perform reactions under solvent-free conditions. nih.govmdpi.com Reviews of modern synthetic methods highlight numerous examples of indole synthesis being adapted to microwave conditions, including classical named reactions like the Fischer, Bischler, and Madelung syntheses. mdpi.com
For instance, a microwave-assisted, solvent-free Bischler indole synthesis has been developed by reacting anilines and phenacyl bromides on a solid support, providing a mild and environmentally friendly route to 2-arylindoles. Furthermore, the synthesis of complex indolo[2,3-b]quinolines has been achieved using greener solvents like PEG-400 and aqueous methanol, which are less toxic and more sustainable than many traditional organic solvents. rsc.org
While specific literature detailing a microwave-assisted synthesis of this compound is not yet prevalent, these established green methodologies for constructing the core indole scaffold and its derivatives are directly applicable. Such approaches are crucial for the sustainable, large-scale production of this and other valuable chemical intermediates.
Development of Fluorine-Tagged Synthetic Reactants for Research Separation Techniques
The fluorine atom in this compound makes it an intrinsically "tagged" molecule, which is highly valuable for specialized research techniques, most notably ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. While not a physical separation method like chromatography, ¹⁹F NMR is a powerful analytical technique that allows for the clear separation of fluorine signals from the overwhelming background of proton signals in a biological sample.
The key advantages of using fluorine as a probe are:
100% Natural Abundance : The ¹⁹F isotope is the only naturally occurring isotope of fluorine.
High Sensitivity : It is the second most sensitive stable NMR-active nucleus after protons. acs.org
Bioorthogonal : Fluorine is virtually absent in biological systems, meaning there is no background signal to interfere with the measurement. acs.org
Wide Chemical Shift Range : The ¹⁹F chemical shift is extremely sensitive to its local electronic environment, making it an exquisite probe of molecular interactions. nih.gov
As discussed in section 5.2, the 7-fluoroindole moiety has been successfully incorporated into proteins to serve as a site-specific probe for monitoring ligand binding. nih.gov A fluorinated ligand or fragment, derived from a reactant like this compound, can be used in fragment-based drug discovery. By monitoring the ¹⁹F NMR spectrum of a fluorinated fragment in the presence of a target protein, researchers can detect binding events, measure binding affinities (Kd), and even identify the binding site through competition experiments with other non-fluorinated compounds. nih.govrsc.org This makes fluorine-tagged reactants essential tools for identifying and optimizing lead compounds in drug discovery pipelines.
An extensive search of publicly available scientific literature and databases has been conducted to gather information on the chemical compound This compound for an article focusing on its molecular interactions and biological research targets.
Despite a thorough investigation targeting specific areas of research as outlined in the provided structure, no dedicated studies or detailed research findings for "this compound" were identified. The search included queries for its interaction with various enzymes (COX enzymes, DNA gyrase, RelA/SpoT homolog proteins, Indole-3-ethanol oxidase), its potential as a receptor ligand (Serotonin Receptors, NMDA Receptors), its effect on tubulin polymerization, its modulatory effects on biochemical pathways, its role in cellular processes like apoptosis and biofilm regulation, and any structure-activity relationship (SAR) studies.
The scientific literature contains research on a variety of other fluorinated indole derivatives and compounds with an indole-3-ethanone core. However, per the strict requirement to focus solely on This compound , the absence of specific data for this particular compound prevents the generation of an article that would meet the specified requirements for content and scientific accuracy.
Therefore, we are unable to provide an article on "this compound" as the foundational research data is not available in the public domain at this time.
Investigation of Molecular Interactions and Biological Research Targets
Fluorine's Impact on Molecular Recognition and Binding Affinity in Biological Systems
The introduction of a fluorine atom into a molecule, such as in 1-(7-Fluoro-1H-indol-3-yl)ethanone, can profoundly influence its interaction with biological targets. This is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nih.gov The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—drive these effects, altering molecular recognition, binding affinity, and metabolic stability. nih.gov
The fluorine atom's strong electron-withdrawing nature can modify the acidity (pKa) and electron distribution of nearby functional groups, which in turn affects how the molecule interacts with protein residues in a binding pocket. semanticscholar.org These modifications can lead to more potent and selective binding to target enzymes or receptors. Furthermore, replacing a hydrogen atom with fluorine at a strategic position can block metabolic oxidation by cytochrome P450 enzymes, as the C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond. nih.gov This increased metabolic stability prolongs the compound's presence in biological systems.
While direct research on the biological targets of this compound is not extensively documented, studies on its core structure, 7-fluoroindole (B1333265) (7FI), provide significant insights into how the 7-fluoro substitution governs molecular interactions and confers biological activity. Research has identified 7FI as a molecule capable of modulating bacterial virulence and binding to enzymes associated with antibiotic resistance.
Case Study: 7-Fluoroindole as an Anti-Virulence Agent against Pseudomonas aeruginosa
One of the key biological activities identified for the 7-fluoroindole scaffold is its ability to act as an anti-virulence agent against the opportunistic human pathogen Pseudomonas aeruginosa. nih.govoup.com This activity is not based on killing the bacteria but on disrupting its communication system, known as quorum sensing (QS). researchgate.net The QS system in P. aeruginosa controls the expression of numerous virulence factors, which are crucial for its pathogenicity. nih.govoup.com
7-Fluoroindole was found to significantly inhibit the formation of biofilms and reduce the production of several QS-regulated virulence factors without suppressing the growth of the bacteria. nih.govoup.com This suggests that the molecule's fluorine-endowed properties allow it to interact with and inhibit specific components of the QS signaling pathway. researchgate.net The compound markedly suppressed swarming motility and the activity of proteases, both of which are important for infection. oup.comresearchgate.net Unlike the natural indole (B1671886) molecule, the synthetic 7-fluoroindole did not provoke an increase in antibiotic resistance, highlighting a beneficial impact of the fluorine substitution. nih.gov
The table below summarizes the observed effects of 7-fluoroindole on key virulence factors and related phenotypes in P. aeruginosa.
| Virulence Factor / Phenotype | Biological Function | Observed Effect of 7-Fluoroindole | Reference |
|---|---|---|---|
| Pyocyanin | Redox-active toxin, contributes to tissue damage. | Production markedly reduced. | nih.gov |
| Rhamnolipid | Biosurfactant involved in motility and biofilm formation. | Production markedly reduced. | nih.gov |
| Pyoverdine & Pyochelin | Siderophores for iron acquisition. | Production markedly reduced. | nih.gov |
| Protease Activity | Enzymes that degrade host tissue. | Clearly suppressed. | oup.com |
| Swarming Motility | Coordinated movement for surface colonization. | Abolished. | oup.com |
| Biofilm Formation | Protective matrix, enhances antibiotic resistance. | Inhibited. | nih.govoup.com |
Case Study: 7-Fluoroindole as a Ligand for R67 Dihydrofolate Reductase
The 7-fluoroindole scaffold has also been investigated for its binding affinity to R67 dihydrofolate reductase (DHFR). semanticscholar.org R67 DHFR is a bacterial enzyme that provides resistance to the antibacterial drug trimethoprim. nih.gov This enzyme is structurally distinct from the chromosomal DHFR found in mammals, making it an attractive target for developing selective antibiotics. nih.gov The R67 DHFR has a unique homotetrameric structure with a single, highly symmetrical active site pore. nih.gov
The use of fluorine-containing ligands like 7-fluoroindole is particularly valuable for binding studies using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for sensitive and direct observation of the ligand's electronic environment upon binding to the protein target, enabling the determination of binding affinity (e.g., dissociation constant, Kd).
While the specific binding affinity of 7-fluoroindole for R67 DHFR is a subject of specialized research, the binding constants of the enzyme's natural ligands provide a context for the affinities observed in its active site.
| Ligand | Role | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| Dihydrofolate (DHF) | Substrate | 0.04 µM (for Q67H mutant) | nih.gov |
| NADPH | Cofactor | 0.027 µM and 0.62 µM (negative cooperativity) | nih.gov |
Note: The binding data presented is for the natural ligands of a mutant R67 DHFR, illustrating the enzyme's binding characteristics.
These case studies demonstrate the significant role of the 7-fluoro substitution in directing the molecular interactions of the indole scaffold. In this compound, the fluorine atom is poised to similarly influence its biological activity by modulating binding affinity and specificity for potential protein targets, making it a compound of interest for further investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(7-Fluoro-1H-indol-3-yl)ethanone, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via Friedel-Crafts acylation , where a fluorinated indole derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions (temperature, solvent, catalyst loading) are optimized using design-of-experiment (DoE) approaches to maximize yield . For example, lower temperatures (0–5°C) minimize side reactions, while anhydrous solvents (e.g., dichloromethane) prevent catalyst deactivation.
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodology :
- Chromatography : HPLC or GC analysis (e.g., ≥95% purity) with UV detection at λ = 254 nm .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regioselectivity (e.g., fluorine at position 7) via downfield shifts in aromatic protons (δ 7.2–7.8 ppm) .
- HRMS : Validate molecular weight (C₁₀H₈FNO, [M+H]⁺ = 178.0668) .
Q. What safety protocols are recommended for handling fluorinated indole derivatives like this compound?
- Methodology :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H315/H319 hazards) .
- Work in a fume hood to prevent inhalation of dust/aerosols (H335 hazard) .
- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How can conflicting yield data in Friedel-Crafts acylation reactions (e.g., 17% vs. 50%) be resolved?
- Methodology :
- Variable analysis : Test catalyst activation (e.g., AlCl₃ vs. FeCl₃), stoichiometry (acyl chloride excess), and reaction time. Evidence suggests adding reagents in stages (e.g., 24-hour intervals) improves yield .
- Byproduct identification : Use LC-MS to detect side products (e.g., di-acylated indoles) and adjust protecting groups .
Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound derivatives?
- Methodology :
- Single-crystal X-ray diffraction : Use SHELXL for refinement. For fluorinated compounds, high-resolution data (d-spacing < 0.8 Å) ensures accurate fluorine positioning .
- Twinned data handling : SHELXE is robust for pseudosymmetric crystals common in fluorinated aromatics .
Q. How can computational tools aid in designing derivatives of this compound for biological activity studies?
- Methodology :
- Retrosynthesis planning : Use AI-driven platforms (e.g., Reaxys/Pistachio) to predict feasible routes for introducing substituents (e.g., sulfonyl or hydroxy groups) .
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) assess binding affinity to targets like cannabinoid receptors .
Q. What strategies ensure regioselective fluorination at the 7-position of the indole ring during synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
